REACTION_CXSMILES
|
NC1N(C2C=CC(OC)=CC=2)C(C2C=CC=C(NS(C)(=O)=O)C=2)[N:5]=[C:4]2[O:27]C=C[C:3]=12.C(O[C:34](=[O:36])[CH3:35])(=O)C.[C:37]1(C)[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>>[C:4]([NH:5][C:37]1[CH:38]=[CH:39][C:40]([C:34](=[O:36])[CH3:35])=[CH:41][CH:42]=1)(=[O:27])[CH3:3]
|
Name
|
4-aminoacetophenone
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C(=NC(N1C1=CC=C(C=C1)OC)C1=CC(=CC=C1)NS(=O)(=O)C)OC=C2
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at room temperature
|
Type
|
CUSTOM
|
Details
|
a white precipitation
|
Type
|
CUSTOM
|
Details
|
The precipitation
|
Type
|
FILTRATION
|
Details
|
were filtrated
|
Type
|
WASH
|
Details
|
washed with a small amount of toluene
|
Type
|
CUSTOM
|
Details
|
then dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 g | |
YIELD: PERCENTYIELD | 960% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |